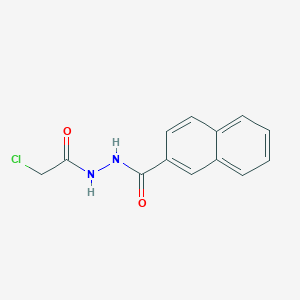
N'-(2-chloroacétyl)naphtalène-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide is a chemical compound with the molecular formula C₁₃H₁₁ClN₂O₂. It consists of 11 hydrogen atoms, 13 carbon atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 chlorine atom . This compound is characterized by its complex structure, which includes multiple bonds, aromatic rings, and a hydrazine group .
Applications De Recherche Scientifique
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Méthodes De Préparation
The synthesis of N’-(2-chloroacetyl)naphthalene-2-carbohydrazide typically involves the reaction of naphthalene-2-carbohydrazide with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloroacetyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazine derivatives.
Condensation Reactions: The hydrazine group can participate in condensation reactions with aldehydes or ketones to form hydrazones.
Mécanisme D'action
The mechanism of action of N’-(2-chloroacetyl)naphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N’-(2-chloroacetyl)naphthalene-2-carbohydrazide can be compared with other similar compounds, such as:
Naphthalene-2-carbohydrazide: Lacks the 2-chloroacetyl group, resulting in different reactivity and applications.
2-chloroacetylhydrazine: Lacks the naphthalene ring, leading to different chemical properties and uses.
Naphthalene-2-carboxylic acid: Lacks the hydrazine group, resulting in different chemical behavior and applications.
Propriétés
IUPAC Name |
N'-(2-chloroacetyl)naphthalene-2-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-8-12(17)15-16-13(18)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHMNYOLEDMHCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














